Cas no 865656-35-5 (3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one)

3-4-(Propan-2-yl)benzenesulfonyl-2H-chromen-2-one is a sulfonated coumarin derivative characterized by its unique structural features, including a benzenesulfonyl group substituted with an isopropyl moiety. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its coumarin core, which is known for its photophysical properties and biological activity. The sulfonyl group enhances its reactivity, making it a candidate for further functionalization or as an intermediate in drug development. Its well-defined molecular structure allows for precise modifications, supporting applications in medicinal chemistry and material science. The compound’s stability and solubility profile further contribute to its suitability for experimental and industrial use.
3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one structure
865656-35-5 structure
Product Name:3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one
CAS No:865656-35-5
MF:C18H16O4S
MW:328.382244110107
CID:6170947
PubChem ID:2134371
Update Time:2025-06-14

3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one
    • HMS1430A07
    • 3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
    • F1601-0187
    • AKOS001812616
    • SR-01000097339
    • IFLab1_006343
    • SR-01000097339-1
    • 865656-35-5
    • CCG-29673
    • 3-((4-isopropylphenyl)sulfonyl)-2H-chromen-2-one
    • 3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one
    • 3-[(4-isopropylphenyl)sulfonyl]-2H-chromen-2-one
    • Inchi: 1S/C18H16O4S/c1-12(2)13-7-9-15(10-8-13)23(20,21)17-11-14-5-3-4-6-16(14)22-18(17)19/h3-12H,1-2H3
    • InChI Key: BDTFDDPOUYRFIR-UHFFFAOYSA-N
    • SMILES: S(C1C(=O)OC2C=CC=CC=2C=1)(C1C=CC(=CC=1)C(C)C)(=O)=O

Computed Properties

  • Exact Mass: 328.07693016g/mol
  • Monoisotopic Mass: 328.07693016g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 68.8Ų

3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one

Recent Advances in the Study of 3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one (CAS: 865656-35-5)

The compound 3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one (CAS: 865656-35-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This coumarin derivative, characterized by a sulfonyl group attached to a benzene ring with an isopropyl substituent, has been the subject of several studies aimed at elucidating its biological activities and pharmacological potential. Recent research has focused on its synthesis, mechanism of action, and applications in drug discovery, particularly in the context of anti-inflammatory and anticancer therapies.

One of the key findings in recent studies is the compound's ability to modulate specific signaling pathways involved in inflammation and cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one exhibits potent inhibitory effects on NF-κB signaling, a critical pathway in inflammatory responses. The study utilized a combination of in vitro assays and molecular docking simulations to identify the compound's binding affinity for key proteins in the pathway, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.

In addition to its anti-inflammatory properties, recent investigations have explored the anticancer potential of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The researchers attributed this effect to the compound's ability to disrupt mitochondrial membrane potential and activate caspase-dependent apoptotic pathways. These findings highlight its promise as a chemotherapeutic agent, though further in vivo studies are needed to validate its efficacy and safety.

The synthesis and structural optimization of 3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one have also been a focus of recent research. A 2023 paper in Tetrahedron Letters described an efficient synthetic route for this compound, emphasizing the use of green chemistry principles to improve yield and reduce environmental impact. The study also explored the structure-activity relationship (SAR) of various analogs, identifying key functional groups that enhance biological activity. These insights are invaluable for the design of next-generation derivatives with improved pharmacokinetic properties.

Despite these advancements, challenges remain in the development of 3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's multifaceted biological activities and relatively simple synthetic accessibility make it a compelling candidate for future drug development efforts. Researchers are optimistic that ongoing studies will pave the way for its translation into clinical applications.

In conclusion, 3-4-(propan-2-yl)benzenesulfonyl-2H-chromen-2-one (CAS: 865656-35-5) represents a promising scaffold in medicinal chemistry, with demonstrated potential in anti-inflammatory and anticancer therapies. Recent studies have shed light on its mechanism of action, synthetic accessibility, and therapeutic applications, providing a solid foundation for future research. As the field continues to evolve, this compound is likely to remain a focal point for innovation in drug discovery and development.

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